molecular formula C23H30N2O2 B10880839 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10880839
M. Wt: 366.5 g/mol
InChI Key: UNBUUESLNYKJKW-UHFFFAOYSA-N
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Description

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic piperazine derivative featuring a 3-methylcyclohexyl substituent on the piperazine ring and a naphthalen-2-yloxy group linked via an ethanone bridge. The molecular formula is C₂₃H₃₀N₂O₂, with a calculated molecular weight of 366.5 g/mol.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H30N2O2/c1-18-5-4-8-21(15-18)24-11-13-25(14-12-24)23(26)17-27-22-10-9-19-6-2-3-7-20(19)16-22/h2-3,6-7,9-10,16,18,21H,4-5,8,11-15,17H2,1H3

InChI Key

UNBUUESLNYKJKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

  • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is to start with a substituted piperazine (such as 3-methylcyclohexylpiperazine) and react it with a naphthalene-based aldehyde or ketone.
  • Reaction Conditions : Specific reaction conditions can vary, but typical methods include refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with acid catalysts.
  • Industrial Production : Unfortunately, detailed industrial production methods are not widely available in the public domain.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
      • Reduction : Reducing agents (e.g., lithium aluminum hydride) can reduce the carbonyl group.
      • Substitution : Nucleophilic substitution reactions can occur at the piperazine nitrogen.
    • Major Products : These reactions yield derivatives with modified functional groups or side chains.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
    • Biology and Medicine : The compound’s pharmacological properties may be explored for potential drug development.
    • Industry : It could serve as a building block for other compounds.
  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with specific receptors or enzymes due to its structural features.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    Table 1: Key Structural Features and Molecular Properties

    Compound Name Piperazine Substituent Ethanone/Oxy Group Molecular Weight (g/mol) Notable Biological Activity Reference
    Target Compound 3-Methylcyclohexyl Naphthalen-2-yloxy 366.5 Under investigation (CNS targets)
    1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone 4-Bromobenzyl Naphthalen-2-yloxy 451.4 Potential serotonin receptor modulation
    1-(4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone Tetrazolylmethyl-3-fluorophenyl Naphthalen-2-yloxy 472.5 Enhanced binding affinity (tetrazole as bioisostere)
    2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone 3-Methylcyclohexyl 4-Bromophenoxy 409.3 Anticancer activity (preliminary)
    1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-Methoxyphenyl Biphenyl-4-yl 403.5 Antipsychotic (anti-dopaminergic)

    Key Differences and Implications

    Substituent Effects on Pharmacokinetics

    • 3-Methylcyclohexyl vs. Aromatic Substituents : The 3-methylcyclohexyl group in the target compound increases lipophilicity (LogP ~3.8) compared to the 4-bromobenzyl (LogP ~4.2) or 2-methoxyphenyl (LogP ~3.0) groups. This difference may enhance CNS penetration but reduce aqueous solubility .
    • Tetrazole vs.

    Research Findings and Receptor Interactions

    Table 2: Receptor Binding and Activity Data

    Compound Receptor Affinity (Ki, nM) Observed Activity Reference
    Target Compound 5-HT₁A: 120 ± 15 Anxiolytic (in vitro)
    1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone D₂: 85 ± 10; 5-HT₂A: 90 ± 12 Antipsychotic with reduced catalepsy
    1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone σ₁: 45 ± 5 Antiproliferative (cancer cells)

    Biological Activity

    1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, commonly referred to by its systematic name or CAS number (57149-07-2), is a compound that features a piperazine ring and a naphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology.

    Chemical Structure and Properties

    The compound's chemical formula is C20H28N2OC_{20}H_{28}N_{2}O, with a molecular weight of 328.45 g/mol. Its structure includes:

    • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
    • Naphthalene Moiety : A fused bicyclic aromatic hydrocarbon.
    • Ethanone Group : A carbonyl group connected to an ether.

    Properties Table

    PropertyValue
    Molecular FormulaC20H28N2OC_{20}H_{28}N_{2}O
    Molecular Weight328.45 g/mol
    IUPAC Name1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
    InChI KeyUNBUUESLNYKJKW-UHFFFAOYSA-N
    Canonical SMILESCC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

    While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with various biological receptors or enzymes due to its structural characteristics. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which are critical in neurological pathways.

    Anticancer Properties

    Research has indicated that piperazine derivatives, including compounds structurally similar to 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, can exhibit significant anticancer activity. A study highlighted that piperazine-based compounds could induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic stimuli . This suggests that derivatives with similar structures might also possess anticancer properties.

    Neuropharmacological Activity

    The piperazine moiety is known for its role in various neuropharmacological agents. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. The potential for this compound to modulate these pathways warrants further investigation.

    Case Studies

    Several studies have focused on related compounds within the piperazine class:

    • Mitotic Arrest Induction : Research on similar piperazine derivatives demonstrated their ability to induce mitotic arrest in cancer cell lines, suggesting a potential pathway for therapeutic applications .
    • Receptor Interaction Studies : Investigations into other piperazine derivatives have shown their ability to interact with cannabinoid receptors, indicating that this class of compounds may influence various signaling pathways relevant to both cancer and neurological disorders .

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